5-Methoxy-2-methylisoindoline
Description
Historical Perspective and Evolution of Isoindoline (B1297411) Chemistry in Academic Research
The study of isoindoline and its parent, isoindole, dates back over a century. acs.org Isoindoline, with the chemical formula C₈H₉N, is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org Unlike its more widely studied isomer, indoline (B122111), the nitrogen atom in isoindoline occupies the 2-position of the five-membered ring. wikipedia.org
Early research into isoindoline chemistry laid the groundwork for understanding the synthesis and reactivity of this structural motif. Over the decades, the field has evolved from fundamental structural elucidation to the exploration of complex derivatives with significant applications. The development of synthetic methodologies, such as the [3+2] cycloaddition of azomethine ylides and intramolecular cyclization reactions, has been pivotal in accessing a wide array of substituted isoindolines. wikipedia.org This has allowed for the systematic investigation of their chemical and physical properties.
Contemporary Significance of the Isoindoline Heterocyclic Scaffold in Chemical Biology and Organic Synthesis
In recent years, the isoindoline scaffold has emerged as a privileged structure in medicinal chemistry and materials science. Its rigid, three-dimensional framework provides a versatile platform for the development of novel therapeutic agents and functional materials. Several commercially valuable drugs, including lenalidomide (B1683929) and pazinaclone, incorporate the isoindoline core, highlighting its importance in drug discovery. wikipedia.orgscbt.com
The biological activities associated with isoindoline derivatives are diverse, encompassing roles as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases. nih.gov Furthermore, isoindoline derivatives have been investigated for their potential as anticancer agents and as modulators of protein-protein interactions. nih.govacs.org In organic synthesis, chiral isoindoline-based ligands have gained traction due to their modular nature and effectiveness in asymmetric catalysis. acs.org
Specific Focus on Methoxy-Substituted Isoindoline Derivatives in Scholarly Inquiry
The introduction of substituents onto the isoindoline scaffold profoundly influences its physicochemical properties and biological activity. The methoxy (B1213986) group (-OCH₃) is a particularly significant substituent in medicinal chemistry, known for its ability to modulate a molecule's metabolic stability, lipophilicity, and target-binding interactions. youtube.comresearchgate.net
Scholarly inquiry into methoxy-substituted isoindolines has revealed their potential in various therapeutic areas. For instance, the presence of methoxy groups can enhance the potency and selectivity of drug candidates. Research on related methoxy-substituted heterocycles has shown that this functional group can be crucial for achieving desired pharmacological profiles, often by participating in key hydrogen-bonding interactions within biological targets. acs.orgrsc.org The electronic effects of the methoxy group can also influence the reactivity of the isoindoline ring system, opening avenues for further chemical transformations.
Rationale for In-Depth Academic Investigation of 5-Methoxy-2-methylisoindoline
The specific compound, this compound, with the CAS number 41568-27-8, has been identified as a valuable intermediate in the synthesis of more complex molecules. wikipedia.orggoogle.com Its structure combines the key features of the isoindoline scaffold with a methoxy group at the 5-position and a methyl group on the nitrogen atom. This unique combination of functional groups makes it a target of interest for synthetic and medicinal chemists.
A notable application of this compound is its use as a precursor in the preparation of pharmacologically active compounds. For example, it has been utilized in the synthesis of potential inhibitors of Haematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. google.com The investigation of its synthesis, characterization, and reactivity is therefore crucial for the development of new chemical entities with therapeutic potential. While detailed academic studies focused solely on this compound are not abundant in publicly available literature, its role as a building block in drug discovery underscores the rationale for its continued investigation.
Detailed Research Findings
While comprehensive research articles dedicated exclusively to this compound are limited, information can be gleaned from its use as a synthetic intermediate and from studies of closely related compounds.
A patent for anilinopyrimidines as HPK1 inhibitors describes a reaction where this compound is a starting material. google.com In this process, the compound is reacted with guanidine (B92328) nitrate (B79036) in the presence of concentrated sulfuric acid, demonstrating its stability and reactivity under specific synthetic conditions. google.com
Spectroscopic data for the closely related isomer, 5-methoxy-2-methylindole (B121554), is available and can provide some context for the expected spectral features of this compound. For instance, the ¹H NMR spectrum of 5-methoxy-2-methylindole shows characteristic signals for the methoxy and methyl protons. guidechem.com It is important to note that the exact chemical shifts for this compound would differ due to the different electronic environment of the isoindoline ring system.
Data Tables
Table 1: Physicochemical Properties of Isoindoline and this compound
| Property | Isoindoline | This compound |
| CAS Number | 496-12-8 wikipedia.org | 41568-27-8 wikipedia.org |
| Molecular Formula | C₈H₉N wikipedia.org | C₁₀H₁₃NO wikipedia.org |
| Molar Mass | 119.167 g/mol wikipedia.org | 163.22 g/mol wikipedia.org |
| Alternate Names | 2,3-Dihydro-1H-isoindole wikipedia.org | 2-Methyl-5-methoxyindoline; 2,3-Dihydro-5-methoxy-2-methyl-1H-indole wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-8-3-4-10(12-2)5-9(8)7-11/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDUXRJPVBZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methoxy 2 Methylisoindoline and Analogous Structures
Strategies for the Construction of the Core Isoindoline (B1297411) Ring System
The formation of the bicyclic isoindoline core is the cornerstone of synthesizing 5-Methoxy-2-methylisoindoline. Chemists have developed a diverse toolbox of reactions to construct this system, ranging from metal-catalyzed cross-couplings to classic cycloadditions and modern multi-component sequences.
Transition metals, particularly palladium and ruthenium, serve as powerful catalysts for constructing the isoindoline ring system through various cyclization strategies. These methods are prized for their efficiency and tolerance of a wide range of functional groups.
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for isoindoline synthesis. One prominent method is the carbonylative cyclization of ortho-halobenzoates with primary amines. nih.govacs.org This one-step process uses a palladium catalyst to assemble 2-substituted isoindole-1,3-diones under mild conditions, accommodating functional groups like methoxy (B1213986) substituents. nih.govacs.org Another approach involves the intramolecular cyclization of 2-iodobenzamides, which can yield functionalized isoindolin-1-ones. organic-chemistry.org This method highlights the use of specific ligands, such as Xantphos, to achieve good yields. organic-chemistry.org Furthermore, palladium-catalyzed dehydrogenative C(sp³)–H amidation presents a modern approach for creating isoindolinones without the need for a stoichiometric oxidant. nih.gov
| Palladium-Catalyzed Method | Catalyst System | Starting Materials | Key Features | Reference |
| Carbonylative Cyclization | Pd(OAc)₂ / dppf | o-Halobenzoates, Primary Amines, CO | One-step synthesis of isoindole-1,3-diones; mild conditions. | nih.govacs.org |
| Intramolecular Cyclization | Pd₂(dba)₃ / Xantphos | 2-Iodobenzamides | Efficient for 3-acyl isoindolin-1-ones; can be a one-pot sequence. | organic-chemistry.org |
| Dehydrogenative C-H Cyclization | Pd/C | N-Arylbenzamides | Avoids stoichiometric oxidants. | nih.gov |
Ruthenium-Catalyzed Alkyne Cyclotrimerization: Ruthenium catalysts are highly effective in [2+2+2] cyclotrimerization reactions, which assemble highly substituted aromatic rings from alkyne precursors in a single step. ucl.ac.uk This strategy can be used to construct the isoindolinone skeleton by reacting amide-tethered diynes with monoynes. ucl.ac.uk A significant advantage of this method is the potential for high regioselectivity, especially when using a trimethylsilyl (B98337) group on the diyne to direct the cyclization. ucl.ac.uk The reaction proceeds well in sustainable, non-chlorinated solvents and is tolerant of moisture. ucl.ac.uk
| Ruthenium-Catalyzed Method | Catalyst | Reactants | Key Features | Reference |
| Alkyne Cyclotrimerization | [Cp*RuCl(cod)] | Amide-tethered diynes, Monosubstituted alkynes | Builds the aromatic ring and lactam simultaneously; high regioselectivity. | ucl.ac.uk |
Directed ortho-metalation, particularly using lithium bases, provides a powerful method for the regioselective functionalization of aromatic rings, leading to cyclization. The lithiation of N'-benzyl-N,N-dimethylureas with tert-Butyllithium (t-BuLi), followed by reaction with various electrophiles, affords 3-substituted isoindolin-1-ones in high yields in a one-pot process. nih.gov This strategy allows for the precise construction of the isoindolinone core with simultaneous introduction of a substituent at the 3-position.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been ingeniously applied to the formation of the isoindoline framework. mdpi.comwikipedia.org Intramolecular Diels-Alder (IMDA) reactions are particularly useful, providing access to complex isoindolone ring systems. researchgate.netacs.org For instance, an IMDA approach starting from a furan (B31954) derivative has been used to construct the isoindolinone core of medicinally relevant molecules. researchgate.net The reverse reaction, known as the retro-Diels-Alder reaction, can also be employed to generate isoindoles from precursors like 1,2,3,4-tetrahydro-1,4-epiminonaphthalene under thermal conditions. rsc.org Other cycloaddition strategies, such as [3+2] cycloadditions of azomethine ylides, are also prominent in constructing the isoindoline ring. osi.lvnih.gov
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rug.nl MCRs offer a rapid and modular approach to generating libraries of substituted isoindolinones. nih.gov For example, a mixture of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile can react in one pot to produce chiral 3-substituted isoindolinones. nih.gov One-pot sequences, which involve several consecutive reactions in the same vessel without isolating intermediates, also streamline the synthesis of isoindolines and reduce waste. rsc.org Gallium(III) triflate has been used to catalyze a one-pot procedure to synthesize 5-substituted hydantoins from aldehydes or ketones, a strategy whose principles can be extended to other heterocyclic systems. nih.gov
Regioselective Introduction and Manipulation of Methoxy Substituents on the Aromatic Ring
For the synthesis of this compound, the placement of the methoxy group at the C-5 position is critical. The most straightforward and common strategy is to begin the synthesis with a starting material that already contains the methoxy group at the desired position. This approach circumvents potential issues with regioselectivity that can arise when attempting to functionalize the aromatic ring of a pre-formed isoindoline.
For example, in palladium-catalyzed carbonylative cyclizations, a methoxy-substituted o-halobenzoate can be used to ensure the final isoindoline product bears the methoxy group at the correct position. nih.govacs.org Similarly, the Fischer indole (B1671886) synthesis, a related reaction for indole synthesis, can start with p-Anisidine (4-methoxyaniline) to produce a 5-methoxyindole (B15748) derivative, demonstrating the principle of carrying the substituent through the reaction sequence. chemicalbook.com The synthesis of 5-methoxyindole can also be achieved from 5-methoxy-2-oxindole, indicating that functional group manipulation on a pre-existing methoxy-substituted core is a viable route. chemicalbook.com
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral molecules is of paramount importance in pharmaceutical chemistry. The synthesis of enantiomerically enriched isoindoline analogs can be achieved through various stereoselective strategies.
One approach is the use of chiral starting materials or auxiliaries. For instance, a multi-component reaction for synthesizing 3-substituted isoindolinones can be rendered stereoselective by using a chiral β-keto lactam. nih.gov Another powerful technique is asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomer over the other. Palladium-catalyzed reactions can be made stereoselective for creating specific stereoisomers. nih.gov Additionally, 1,3-dipolar cycloaddition reactions using isatins and chiral amino acids can generate complex di-spirooxindole analogs with high stereocontrol, which could be adapted for creating chiral centers in isoindoline systems. nih.gov These methods provide a pathway to chiral analogs of this compound by establishing stereocenters at various positions on the heterocyclic ring.
Sustainable and Green Chemistry Approaches in Isoindoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the isoindoline framework, to minimize environmental impact and enhance safety and efficiency. mdpi.com Research has focused on developing methodologies that reduce waste, avoid hazardous substances, and utilize renewable resources and energy-efficient processes. mdpi.com These approaches are critical for the sustainable production of isoindoline derivatives analogous to this compound.
A key area of development is the use of environmentally benign solvents or solvent-free reaction conditions. mdpi.comresearchgate.net For instance, a green and facile approach for constructing isoindolinone skeletons involves a tandem reaction catalyzed by a fluorous phosphine (B1218219) in green solvents like ethyl acetate (B1210297) with a small amount of water. rsc.orgrsc.org This method not only proceeds at room temperature, which reduces energy consumption, but also allows for the simple separation of the product by precipitation. rsc.org Crucially, both the catalyst and the solvent system can be recycled multiple times with minimal loss of efficacy, significantly reducing resource consumption and waste generation. rsc.orgrsc.org
Another sustainable strategy involves solventless reactions, which entirely eliminate the need for solvents, thus preventing pollution associated with their use and disposal. mdpi.comresearchgate.net One such technique for synthesizing isoindoline and dioxoisoindoline derivatives involves simple heating of the reactants in the absence of a solvent. researchgate.net This method is characterized by its simplicity and relatively quick reaction times. researchgate.net Similarly, mechanochemical grinding procedures, where mechanical force is used to initiate reactions, represent a highly efficient and neat method for synthesizing related N-substituted amines without the need for a solvent. mdpi.com
The choice of catalysts and reagents is also central to green synthetic routes. The development of recyclable catalysts, such as fluorous phosphines or silica-supported niobium catalysts, improves the atom economy and reduces waste from stoichiometric reagents. researchgate.netrsc.org Furthermore, replacing toxic and hazardous reagents with greener alternatives is a significant goal. For example, dimethyl carbonate, a less toxic methylating agent, has been used for the N-methylation of phthalimide (B116566) derivatives, replacing more hazardous substances like dimethyl sulfate. researchgate.net
The following table summarizes various green chemistry approaches applied to the synthesis of isoindoline and related heterocyclic structures.
| Green Chemistry Principle | Application in Isoindoline Synthesis | Key Advantages | Reference |
| Use of Green Solvents | Tandem reaction in ethyl acetate and water for isoindolinone synthesis. | Recyclable solvent system, mild reaction conditions (room temperature), simple product isolation via precipitation. | rsc.orgrsc.org |
| Solvent-Free Reactions | Synthesis of isoindolines and dioxoisoindolines by simple heating of reactants. | Eliminates solvent waste, reduces purification steps, potentially faster reaction times. | researchgate.net |
| Recyclable Catalysts | Use of fluorous phosphine or SiO2-tpy-Nb in isoindolinone synthesis. | Catalyst can be recovered and reused, reducing cost and metal waste. | researchgate.netrsc.org |
| Atom Economy | One-pot reactions and tandem/domino reaction sequences. | Reduces the number of synthetic steps and purification stages, minimizing waste. | mdpi.comrsc.org |
| Use of Safer Reagents | Utilizing dimethyl carbonate as a methylating agent instead of dimethyl sulfate. | Lower toxicity, reduced environmental hazard, and improved safety profile. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. | Significantly shorter reaction times, reduced energy consumption compared to conventional heating. | mdpi.com |
This table provides an interactive summary of sustainable methods in the synthesis of isoindoline structures.
Synthetic Routes to Oxidized Forms of the Compound (e.g., this compound-1,3-dione)
The oxidized form of this compound, known as This compound-1,3-dione (B11907943) (also referred to as 5-methoxy-N-methylphthalimide), is a key derivative. The synthesis of such phthalimide structures is well-established and can be achieved through several routes, typically involving the reaction of a corresponding phthalic anhydride (B1165640) or phthalimide with a methylating agent.
A common and direct method is the reaction of the appropriately substituted phthalic anhydride with methylamine (B109427). prepchem.com For the synthesis of this compound-1,3-dione, this would involve the reaction of 4-methoxyphthalic anhydride with methylamine. This reaction can be performed by heating the molten anhydride and introducing methylamine gas, leading to the formation of the N-methylated imide. prepchem.com
Another prevalent approach starts from the corresponding phthalimide, in this case, 4-methoxyphthalimide, which is then N-methylated. Various methylating agents and conditions can be employed. For instance, the reaction can be carried out using methyl trifluoroacetate (B77799) in the presence of a base like sodium hydride and sodium methoxide (B1231860) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This method proceeds at room temperature and can result in high yields of the desired N-methylphthalimide derivative. chemicalbook.com
Phase-transfer catalysis offers an alternative route, which can be advantageous for its efficiency and milder conditions. In one such process, phthalic anhydride is first converted to its potassium salt with potassium hydroxide. researchgate.net This salt is then methylated with dimethyl carbonate, a greener methylating agent, in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF). researchgate.net
The table below outlines several synthetic pathways to N-methylphthalimide and its derivatives, which are directly applicable to the synthesis of this compound-1,3-dione.
| Starting Material | Reagents and Conditions | Product | Key Features | Reference |
| Phthalic Anhydride | Methylamine gas; heated glass tube (300°C). | N-Methylphthalimide | Gas-liquid phase reaction, continuous process. | prepchem.com |
| Phthalimide | Methyl trifluoroacetate, Sodium hydride, Sodium methoxide; DMSO at 20°C. | N-Methylphthalimide | High yield (100%), mild room temperature conditions. | chemicalbook.com |
| Phthalic Anhydride | Potassium hydroxide, then Dimethyl carbonate (DMC), Tetrabutylammonium bromide (TBAB); DMF at 120°C. | N-Methylphthalimide | Utilizes a greener methylating agent (DMC) under phase-transfer catalysis. | researchgate.net |
| Phthalimide | Aqueous methylamine. | N-Methylphthalimide | A convenient method using readily available aqueous amine. | researchgate.net |
| N-Methylphthalimide | Nitric acid, Sulfuric acid, Methylene (B1212753) chloride; 41-90°C. | 4-Nitro-N-methylphthalimide | Demonstrates electrophilic aromatic substitution on the pre-formed imide ring. | google.com |
This interactive table details various synthetic methods for producing oxidized isoindoline structures.
Chemical Reactivity and Transformations of 5 Methoxy 2 Methylisoindoline
Reactivity of the Tertiary Amine Nitrogen Atom: Alkylation, Acylation, and Derivatization Strategies
The lone pair of electrons on the nitrogen atom of the isoindoline (B1297411) core makes it a nucleophilic center, susceptible to reactions with various electrophiles. As a tertiary amine, 5-methoxy-2-methylisoindoline can undergo alkylation and acylation reactions.
| Amine | Alkylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Methylisoindoline (analog) | Methyl Iodide | Acetonitrile | Room Temp. | 24 h | >95 (expected) | General Knowledge |
| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | - | 70 | 14 days | 78 | mdpi.com |
| Triethylamine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | CH3CN | 70 | 14 days | 28 | mdpi.com |
Acylation: this compound can react with acylating agents such as acyl chlorides or anhydrides to form N-acylisoindolinium salts. These reactions are typically fast due to the high reactivity of the acylating agents. The resulting acylammonium ions can be stable, isolable compounds or reactive intermediates. The chemoselective N-acylation of indoles, a related heterocyclic system, has been achieved using thioesters as the acyl source, highlighting that various acylating agents can be employed depending on the desired reactivity and functional group tolerance nih.gov.
Derivatization Strategies: The nucleophilic nature of the tertiary amine allows for various derivatization strategies beyond simple alkylation and acylation. For example, reaction with oxidizing agents can lead to the formation of N-oxides, which will be discussed in section 3.4.
Electrophilic Aromatic Substitution on the Benzo-Fused Ring System
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the methoxy (B1213986) group and the fused N-methylpyrrolidine ring. Both are ortho-, para-directing groups. The methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance. The fused pyrrolidine (B122466) ring, being an alkylamino group, is also activating. The combined effect of these two groups makes the aromatic ring highly susceptible to attack by electrophiles.
The position of substitution will be determined by the directing effects of both groups. The methoxy group directs to positions 4 and 6, while the fused ring directs to positions 4 and 7. Therefore, substitution is expected to occur preferentially at the 4- and 6-positions, with the 4-position being electronically favored by both groups and the 6-position being sterically more accessible than the 7-position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. Given the activated nature of the ring, milder nitrating agents might be sufficient nih.govnih.gov.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.
Vilsmeier-Haack Reaction: Formylation of the aromatic ring using a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This reaction is particularly effective for electron-rich aromatic compounds.
While specific experimental data for electrophilic aromatic substitution on this compound is scarce, the outcomes can be predicted based on established principles of organic chemistry. A table summarizing the expected major products is provided below.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO3/H2SO4 | 4-Nitro-5-methoxy-2-methylisoindoline and 6-Nitro-5-methoxy-2-methylisoindoline |
| Bromination | Br2, FeBr3 | 4-Bromo-5-methoxy-2-methylisoindoline and 6-Bromo-5-methoxy-2-methylisoindoline |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-5-methoxy-2-methylisoindoline |
| Vilsmeier-Haack | POCl3, DMF | 4-Formyl-5-methoxy-2-methylisoindoline |
Regioselective Functionalization of the Isoindoline Core
Beyond classical electrophilic aromatic substitution, modern synthetic methods allow for the regioselective functionalization of the isoindoline core through C-H activation strategies. These methods often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds, offering a powerful tool for the synthesis of complex molecules nih.govnih.gov. For instance, palladium-catalyzed C-H functionalization has been used to construct isoindole N-oxides from aldonitrones chim.it. While direct examples on this compound are limited, the principles of directed C-H activation could be applied. The nitrogen atom of the isoindoline ring could potentially act as a directing group, guiding the functionalization to the C7 position. Alternatively, functionalization at the benzylic C1 and C3 positions is also a possibility, depending on the reaction conditions.
Oxidation and Reduction Chemistry of the Isoindoline Moiety
The isoindoline scaffold can undergo both oxidation and reduction reactions at various sites.
Oxidation:
N-Oxidation: The tertiary amine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The synthesis of isoindole N-oxides through the oxidation of isoindolines is a known transformation chim.it.
Benzylic Oxidation: The benzylic C-H bonds at the C1 and C3 positions are susceptible to oxidation, potentially leading to the formation of isoindolinones. The oxidation of the isoindole skeleton is a key step in the biosynthesis of some natural products beilstein-journals.orgnih.gov.
Oxidative Rearrangement: In some cases, oxidation can trigger more complex rearrangements of the isoindoline skeleton mdpi.com.
Reduction:
Reduction of the Aromatic Ring: The benzene ring of the isoindoline can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like platinum or rhodium can lead to the corresponding hexahydroisoindole derivative lumenlearning.comlibretexts.org.
Birch Reduction: Treatment with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) in the presence of an alcohol can also reduce the aromatic ring, typically yielding a non-conjugated diene. For an electron-rich system like this compound, the Birch reduction is expected to proceed with a specific regioselectivity.
Rearrangement Reactions and Skeletal Modifications
The isoindoline skeleton is not static and can undergo various rearrangement reactions, leading to novel and complex molecular architectures. These transformations are often driven by the release of ring strain or the formation of more stable electronic systems.
Recent studies have demonstrated the "skeletal editing" of isoindolines, where the nitrogen atom is removed, and the remaining carbon framework undergoes a rearrangement. For instance, isoindolines have been transformed into tetralins via a cascade N-atom removal followed by a Diels-Alder reaction nih.govresearchgate.net. Such skeletal modifications highlight the versatility of the isoindoline core as a synthetic intermediate.
Ring expansion reactions are another class of rearrangements that isoindoline derivatives can undergo. These reactions can be triggered by various stimuli, including light, heat, or chemical reagents, and can lead to the formation of larger heterocyclic rings nih.gov. For example, the biogenetic pathway of some alkaloids involves a base-catalyzed semipinacol-type rearrangement of an isoindoline derivative beilstein-journals.org. The study of such rearrangements is an active area of research, with potential applications in the synthesis of medicinally important medium-sized rings.
Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2 Methylisoindoline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments (e.g., 1D and 2D NMR Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Methoxy-2-methylisoindoline. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the precise stereochemical and regiochemical features of the molecule.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, characteristic signals would include singlets for the methoxy (B1213986) (-OCH₃) and N-methyl (-NCH₃) protons. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets, with their specific chemical shifts and coupling constants determined by the substitution pattern. The protons on the isoindoline (B1297411) ring would also exhibit distinct signals.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals would correspond to the carbons of the methoxy and N-methyl groups, the quaternary and protonated carbons of the aromatic ring, and the carbons of the isoindoline core. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR: To resolve ambiguities and confirm connectivity, 2D NMR experiments are crucial. longdom.orgresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons, which is particularly useful for assigning the protons within the aromatic and isoindoline ring systems. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry and conformational preferences of the molecule in solution. longdom.org
For complex derivatives, advanced computational methods like DP4/DP4+ analysis, which compare experimental NMR data with DFT-calculated shifts for possible isomers, can provide a probability-based assignment of the correct stereostructure. cam.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative, based on typical values for similar structural motifs.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| N-CH₂ (Isoindoline) | 3.5 - 4.5 | 50 - 60 |
| N-CH₃ | 2.0 - 3.0 | 35 - 45 |
| O-CH₃ | 3.7 - 4.0 | 55 - 60 |
| Aromatic C-O | N/A | 150 - 160 |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive method for molecular fingerprinting and identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, wagging). For this compound, key absorption bands would be expected:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and isoindoline methylene (B1212753) groups) are found just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹). researchgate.net
C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretch of the methoxy group is a strong, prominent band, typically observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. mdpi.com
C-N Stretching: The aliphatic C-N stretching of the tertiary amine in the isoindoline ring can be found in the 1020-1250 cm⁻¹ range.
Analysis of the FT-IR spectrum can also reveal information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures scattered light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective for observing the symmetric breathing modes of the aromatic ring and the C-C backbone vibrations, which may be weak in the IR spectrum.
Table 2: Characteristic FT-IR Absorption Bands for this compound This table is illustrative and based on data from analogous compounds. researchgate.netmdpi.comnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is essential for determining the precise elemental composition and investigating the fragmentation patterns of this compound. nih.govnih.gov
Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), typically with an error of less than 5 ppm. thermofisher.com This accuracy allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₃NO), distinguishing it from other isobaric compounds.
Fragmentation Pathway Elucidation: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID), a tandem mass spectrum (MS/MS) is generated. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, likely fragmentation pathways could include:
Loss of a methyl radical (•CH₃): Cleavage of the N-methyl group is a common pathway for N-methylated compounds. nih.gov
Loss of formaldehyde (B43269) (CH₂O): A characteristic fragmentation for methoxy-substituted aromatic rings can involve the loss of the methyl group followed by carbon monoxide, or a concerted loss of formaldehyde. nih.gov
Retro-Diels-Alder (RDA) reaction: The isoindoline ring system could potentially undergo an RDA-type fragmentation, leading to the cleavage of the heterocyclic ring.
Benzylic cleavage: Fission of the bond between the aromatic ring and the isoindoline nitrogen could generate a stable benzylic-type cation.
Systematic investigation of these fragmentation pathways, aided by the high mass accuracy of the resulting fragment ions, helps to confirm the connectivity and structure of the parent molecule. mdpi.comnih.gov For instance, the high-resolution mass spectrum of a related isoindole derivative showed a peak for [M+Na]⁺ at 375.0943 amu, which was consistent with the calculated mass, and a key fragment from the loss of methanol (B129727) was observed at 320 amu. semanticscholar.org
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and packing in the crystal lattice.
A single-crystal X-ray diffraction experiment would reveal:
Molecular Conformation: The planarity or puckering of the isoindoline ring and the orientation of the methoxy and methyl substituents relative to the ring system.
Crystal System and Space Group: Information about the symmetry of the crystal lattice. For example, a related compound, 5,6-Dimethoxy-2-methylisoindole-1,3-dione, was found to crystallize in a triclinic system with a P-1 space group. researchgate.net Another derivative, 5-methoxy-1H-indole-2-carboxylic acid, crystallized in a monoclinic system (P2₁/c). nih.gov
Intermolecular Interactions: The analysis identifies and quantifies non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking between aromatic rings, and van der Waals forces, which govern how the molecules pack together in the crystal. researchgate.net
Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of a this compound Derivative This table is based on data for similar compounds like 5,6-Dimethoxy-2-methylisoindole-1,3-dione. researchgate.net
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~ 7.3 |
| b (Å) | ~ 8.0 |
| c (Å) | ~ 9.7 |
| α (°) | ~ 70 |
| β (°) | ~ 85 |
| γ (°) | ~ 75 |
| Volume (ų) | ~ 490 |
Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum is characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the methoxy-substituted benzene ring system, which is part of the larger isoindoline structure. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the methoxy group (an auxochrome) typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to the unsubstituted benzene ring.
The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the electronic environment. In some classes of compounds, such as 3-acylidene 2-oxindoles, UV-Vis spectroscopy has proven to be a reliable method for distinguishing between geometric isomers where NMR data was ambiguous. rsc.org For related isoindole derivatives, absorption maxima have been observed in the range of 300-350 nm. researchgate.net
Advanced Spectroscopic Methods for Investigating Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
To gain a deeper, quantitative understanding of the intermolecular interactions that stabilize the crystal structure, Hirshfeld surface analysis is a powerful computational tool. nih.gov This method is performed on data obtained from X-ray crystallography.
The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron density of the molecule contributes equally to the total electron density as all its neighbors combined. This surface can be mapped with various properties to visualize and quantify intermolecular contacts:
d_norm: This property maps distances shorter than, equal to, and longer than the van der Waals radii in red, white, and blue, respectively. Bright red spots on the d_norm surface highlight close intermolecular contacts, such as strong hydrogen bonds. mdpi.comresearchgate.net
For a molecule like this compound, Hirshfeld analysis would likely reveal the significance of C-H···π interactions, potential weak C-H···O hydrogen bonds involving the methoxy oxygen, and van der Waals forces (dominated by H···H contacts) in stabilizing the crystal lattice. semanticscholar.orgnih.gov
Computational and Theoretical Investigations of 5 Methoxy 2 Methylisoindoline
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their behavior in a biological or solution-phase environment. nih.gov
Conformational Space Exploration: For a semi-flexible molecule like 5-Methoxy-2-methylisoindoline, MD simulations can explore its conformational landscape. This involves simulating the movement of the atoms over time, governed by a force field that describes the intramolecular and intermolecular forces. The simulations can reveal the most stable conformations and the energy barriers between them. The rotation of the methoxy (B1213986) group and the puckering of the five-membered ring are dynamic features that can be characterized. In studies of more complex isoindolin-1-one (B1195906) derivatives, MD simulations have been used to assess the stability of ligand binding poses within protein active sites, indicating that while some parts of the molecule may be rigid, other substituents can have significant conformational flexibility. nih.gov
Solvent Effects: MD simulations are particularly useful for studying the influence of the solvent on the molecule's structure and properties. wisdomlib.org By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent organizes around the solute and how this affects its conformation and interactions. The solvent accessible surface area (SASA) is a common metric derived from MD simulations that quantifies the portion of the molecule exposed to the solvent, which is critical for understanding solubility and interactions with other molecules. nih.gov
In Silico Studies of Molecular Recognition and Biological Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a cornerstone of computer-aided drug design.
Given that the isoindoline (B1297411) scaffold is present in a number of pharmacologically active compounds, it is plausible that this compound could interact with various biological targets. nih.govmdpi.com Molecular docking studies would involve preparing a 3D structure of this compound and "docking" it into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on the predicted binding affinity.
For example, isoindoline derivatives have been investigated as inhibitors of enzymes like PI3Kγ and as potential agents for Parkinson's disease by targeting receptors like hA2AR. nih.govnih.gov A docking study of this compound into such a target would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. The methoxy group could act as a hydrogen bond acceptor, while the aromatic ring could participate in pi-pi stacking or hydrophobic interactions.
Table 2: Illustrative Molecular Docking Results for Isoindoline Derivatives Against a Biological Target
| Parameter | Description | Illustrative Value (Isoindoline Derivatives) |
| Binding Affinity (kcal/mol) | The predicted free energy of binding; more negative values indicate stronger binding. | -10.160 nih.gov |
| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | GLU166, HIS163, GLY143 nih.gov |
| Type of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic, pi-pi stacking). | Hydrogen bonds, hydrophobic interactions nih.gov |
Note: These results are illustrative and are based on docking studies of different isoindoline derivatives into various protein targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the compound.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. youtube.comsemanticscholar.org This is typically done by calculating the magnetic shielding tensors for each nucleus and then referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can be compared with experimental data to confirm the structure. The chemical shifts would be influenced by the electronic environment of each nucleus, with the methoxy and methyl groups having characteristic signals.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. rsc.org While there might be a systematic overestimation of the frequencies, scaling factors can be applied to achieve good agreement with experimental data. researchgate.net These calculations can help in assigning the peaks in an experimental spectrum to specific molecular motions.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the presence of the aromatic chromophore would lead to absorptions in the UV region, likely corresponding to π→π* transitions. The position of the absorption maxima (λmax) can be influenced by substituents and the solvent.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles Applied to Isoindoline Scaffolds
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
QSAR Modeling: For a class of compounds like isoindoline derivatives, a QSAR model can be developed if there is a dataset of structurally related molecules with measured biological activity (e.g., IC50 values). The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds. For isoindolin-1-one derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed to understand the relationship between the 3D steric and electrostatic fields of the molecules and their inhibitory potency. nih.gov
Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based drug design principles can be applied. This involves using the information from a set of known active compounds to design new ones. If a series of active isoindoline derivatives were known, this compound could be designed and evaluated based on its similarity to these active compounds. Techniques like pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, are central to this approach. The design of novel isoindoline derivatives often involves bioisosteric replacement, where one functional group is replaced by another with similar properties to improve potency or pharmacokinetic properties. nih.gov
Advanced Applications and Future Research Directions of 5 Methoxy 2 Methylisoindoline
Utilization as Versatile Synthetic Intermediates in the Construction of Complex Molecular Architectures
The isoindoline (B1297411) core is a valuable building block in organic synthesis. 5-Methoxy-2-methylisoindoline, with its defined substitution pattern, offers specific advantages as a synthetic intermediate. The methoxy (B1213986) group, an electron-donating substituent on the aromatic ring, can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming groups to specific positions. The N-methyl group provides stability and prevents N-H reactivity, allowing for a wider range of reaction conditions to be employed on other parts of the molecule.
Future research in this area would likely focus on leveraging these features to construct complex, polycyclic molecules with potential biological activity. For instance, the isoindoline nucleus is a key component of certain natural products and pharmaceuticals. The specific stereochemistry and electronic properties of this compound could be exploited in diastereoselective or enantioselective reactions to access chiral molecules of medicinal interest.
Application in Chemical Biology as Molecular Probes for Deciphering Biological Processes
The development of molecular probes is crucial for understanding complex biological systems. Isoindoline derivatives have been explored as fluorescent probes due to their rigid structures, which can lead to favorable photophysical properties. The methoxy substituent on this compound could potentially enhance its quantum yield and shift its emission wavelength, making it a more effective fluorophore for cellular imaging.
Future research could involve the functionalization of the this compound scaffold with specific recognition elements, such as biotin (B1667282) for targeting avidin-biotin systems or a reactive group for covalent labeling of proteins. This would allow for the targeted investigation of specific biological events and the localization of biomolecules within a cell.
Integration into Novel Functional Materials and Organic Electronics (e.g., Organic Polymer Cathodes)
Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. researchgate.net The π-conjugated system of the isoindoline ring in this compound makes it a candidate for incorporation into larger conjugated polymers. researchgate.net These polymers could exhibit interesting electronic and optical properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net
Specifically, in the context of energy storage, organic radical polymers are being investigated as cathode materials in batteries. rsc.org While not a radical itself, the this compound unit could be incorporated into a polymer backbone and subsequently functionalized with stable radical groups, such as nitroxides. rsc.org The electronic properties imparted by the methoxy group could influence the redox potential and stability of the resulting polymer cathode. Research in this direction would involve the synthesis and electrochemical characterization of such polymers.
Table 1: Potential Applications in Organic Electronics
| Application Area | Potential Role of this compound Moiety |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | As a building block for host or emissive layer materials. |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. |
| Organic Field-Effect Transistors (OFETs) | Part of the semiconductor layer in the transistor. |
Design and Synthesis of Photoactivatable Isoindoline Derivatives for Optogenetic Applications
Optogenetics is a powerful technique that uses light to control cellular activity. This is often achieved using photoactivatable compounds that can release a biologically active molecule upon irradiation. The isoindoline scaffold can be modified to include a photolabile protecting group, which can be cleaved with a specific wavelength of light.
Future research could focus on designing and synthesizing derivatives of this compound that are caged with a neurotransmitter or another signaling molecule. The methoxy group could be used to tune the absorption properties of the molecule, allowing for selective activation with a particular color of light. This would enable precise spatial and temporal control over biological processes in living organisms.
Exploration of Unexplored Reactivity Profiles and Novel Transformation Pathways
The full reactivity profile of this compound has likely not been exhaustively studied. Future research could uncover novel chemical transformations of this compound. For example, the development of new catalytic methods for C-H activation could allow for the direct functionalization of the isoindoline core at positions that are not easily accessible through traditional methods.
Furthermore, the interplay between the methoxy group and the nitrogen atom could lead to interesting and unexpected reactivity. Investigating its behavior under various reaction conditions, such as with strong oxidizing or reducing agents, or in the presence of transition metal catalysts, could reveal new synthetic pathways and expand the utility of this compound.
Addressing Synthetic and Mechanistic Challenges in Isoindoline Chemistry for Enhanced Utility
While isoindolines are valuable synthetic intermediates, their synthesis can sometimes be challenging. Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives would be a significant contribution to the field. This could involve the use of novel catalysts or flow chemistry techniques.
Mechanistic studies are also crucial for understanding and optimizing reactions involving isoindolines. researchgate.net A deeper understanding of the reaction mechanisms of transformations involving this compound would allow for better control over reaction outcomes and the rational design of new synthetic methods. researchgate.net This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the recommended synthetic pathways for 5-Methoxy-2-methylisoindoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of substituted precursors (e.g., 5-methoxy-2-methylindole derivatives) under acidic or catalytic conditions. For example, refluxing with trifluoroacetic acid (TFA) or using palladium catalysts for cross-coupling reactions can achieve yields of 60–80% . Critical parameters include temperature control (80–120°C) and inert atmosphere to prevent oxidation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Key Data :
| Parameter | Typical Range | Source |
|---|---|---|
| Reaction Temperature | 80–120°C | |
| Yield | 60–80% | |
| Purity Post-Purification | >99% (GC/HPLC) |
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm methoxy and methyl substituents) and -NMR (to verify isoindoline ring structure). High-resolution mass spectrometry (HRMS) is critical for molecular ion confirmation. Purity should be assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm . For thermal stability, differential scanning calorimetry (DSC) can identify decomposition points .
Q. What storage conditions are optimal for preserving this compound stability?
- Methodological Answer : Store at 0–6°C in amber vials under nitrogen to prevent photodegradation and oxidation. Long-term storage (>6 months) requires periodic purity checks via HPLC, as degradation products (e.g., oxidized isoindoline derivatives) may form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
- Methodological Answer : Discrepancies in melting points (e.g., 85–88°C vs. 161–163°C in related compounds) often stem from polymorphic forms or impurities . To address this:
Perform recrystallization in multiple solvents (e.g., ethanol vs. dichloromethane).
Use powder X-ray diffraction (PXRD) to identify crystalline phases.
Q. What analytical strategies detect and quantify degradation products under varying experimental conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation pathways. For example, methoxy group demethylation or ring-opening reactions may occur under acidic conditions. Quantify degradation using calibration curves for suspected byproducts .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For instance, the methoxy group’s electron-donating nature increases nucleophilic aromatic substitution reactivity at the 2-position. Validate predictions with kinetic studies (e.g., monitoring reaction rates via -NMR) .
Contradictions and Knowledge Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
